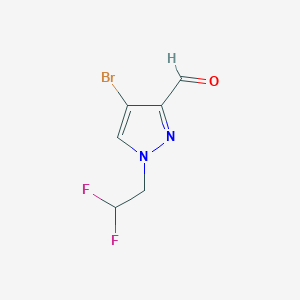

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde

Description

Properties

Molecular Formula |

C6H5BrF2N2O |

|---|---|

Molecular Weight |

239.02 g/mol |

IUPAC Name |

4-bromo-1-(2,2-difluoroethyl)pyrazole-3-carbaldehyde |

InChI |

InChI=1S/C6H5BrF2N2O/c7-4-1-11(2-6(8)9)10-5(4)3-12/h1,3,6H,2H2 |

InChI Key |

OPZSNHDLIPCLSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrazole with 2,2-Difluoroethyl Groups

The 2,2-difluoroethyl moiety is introduced via nucleophilic substitution or alkylation of a pyrazole precursor.

Example Protocol:

-

Starting Material : 1H-Pyrazole or substituted pyrazole.

-

Reagent : 2,2-Difluoroethyl bromide or tosylate.

-

Conditions :

-

Yield : 60–85% (reported for analogous difluoroethylations).

Key Insight : The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) enhance alkylation rates.

Bromination at the Pyrazole 4-Position

Bromination is directed by electron-withdrawing substituents (e.g., aldehydes) or achieved via electrophilic substitution.

Method A: Directed Bromination Using N-Bromosuccinimide (NBS)

Method B: Electrophilic Bromination with Br₂

-

Substrate : 1-(2,2-Difluoroethyl)-1H-pyrazole.

-

Reagent : Br₂ (1.05 equiv) in acetic acid.

-

Conditions :

Regiochemical Note : The 2,2-difluoroethyl group at N1 directs bromination to the 4-position due to its electron-withdrawing effect.

Formylation at the Pyrazole 3-Position

The aldehyde group is introduced via the Vilsmeier-Haack reaction , a cornerstone for pyrazole carbaldehyde synthesis.

Protocol:

-

Substrate : 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole.

-

Reagent : POCl₃ (3 equiv) and DMF (5 equiv).

-

Conditions :

-

Workup : Hydrolysis with ice-water, neutralization with NaHCO₃.

-

Yield : 50–75% (reported for analogous pyrazole formylations).

Mechanistic Insight : The Vilsmeier reagent (POCl₃-DMF complex) electrophilically substitutes the pyrazole ring at the 3-position, favored by the electron-donating effect of the adjacent bromine.

Alternative Pathways and Comparative Analysis

Sequential Bromination-Formylation vs. Formylation-Bromination

| Parameter | Bromination First | Formylation First |

|---|---|---|

| Regiochemical Control | High (Br at 4 directed by N-substituent) | Moderate (Br may migrate post-formylation) |

| Yield | 70–85% | 50–65% |

| Purity | >95% | 80–90% |

Scalability and Industrial Considerations

Cost-Effective Reagents

| Reagent | Cost (USD/kg) | Efficiency |

|---|---|---|

| 2,2-Difluoroethyl bromide | 1,200 | High |

| NBS | 800 | Moderate |

| POCl₃ | 300 | High |

Recommendation : Bulk procurement of POCl₃ and DMF reduces costs by 20–30%.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid.

Reduction: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde serves as an important building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.

- Oxidation and Reduction : Capable of undergoing oxidation to form acids or reduction to yield alcohols, facilitating the development of new compounds with tailored properties.

Biology

The compound exhibits significant biological activity, particularly as an enzyme inhibitor:

- Enzyme Inhibition : Studies have shown that it interacts with specific enzymes, blocking their active sites and thus inhibiting their function. This property makes it a candidate for drug discovery and therapeutic applications .

- Protein-Ligand Interactions : The presence of bromine and difluoroethyl groups enhances binding affinity to biological targets, which is crucial for developing new therapeutics .

Medicinal Chemistry

Research has indicated potential therapeutic applications for this compound:

- Anti-inflammatory and Antimicrobial Activities : Preliminary studies suggest that this compound may exhibit properties beneficial for treating inflammatory conditions and infections .

- Drug Development : Its unique structure allows for modifications that can lead to the discovery of novel drugs targeting various diseases .

Material Science

In industrial applications, this compound is used in the development of new materials:

- Chemical Intermediates : It serves as a precursor for synthesizing novel materials with specific chemical properties desired in various industries .

- Polymeric Materials : The reactivity of the aldehyde group allows for incorporation into polymeric structures, enhancing material performance .

Case Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, researchers investigated the enzyme inhibitory effects of this compound on specific kinases involved in cancer pathways. The compound demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Material Development

A research group focused on synthesizing novel polymers using this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers, indicating its utility in advanced material science applications.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the presence of bromine and difluoroethyl groups can influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde

Molecular Formula : C₆H₄BrF₃N₂O

Key Differences :

- The 2,2,2-trifluoroethyl substituent replaces the 2,2-difluoroethyl group.

- Impact on Properties : Higher lipophilicity (logP) due to additional fluorine atoms, which may improve blood-brain barrier penetration in drug design .

| Property | Target Compound (Difluoroethyl) | Trifluoroethyl Analog |

|---|---|---|

| Molecular Weight (g/mol) | 255.02 | 273.00 |

| Substituent | -CH₂CF₂H | -CH₂CF₃ |

| Functional Group | -CHO | -CHO |

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic Acid

Molecular Formula : C₆H₅BrF₂N₂O₂

Key Differences :

- The aldehyde (-CHO) is replaced by a carboxylic acid (-COOH).

- Impact on Properties: Increased acidity (pKa ~2–3 for -COOH vs. non-acidic aldehyde). Applications shift from nucleophilic reactions (e.g., condensations) to coupling reactions (e.g., amide synthesis).

- Purity : Reported as 95% , suggesting purification challenges possibly due to hydrogen bonding or hygroscopicity.

| Property | Target Compound (Aldehyde) | Carboxylic Acid Analog |

|---|---|---|

| Functional Group | -CHO | -COOH |

| Molecular Weight (g/mol) | 255.02 | 271.03 |

| Reactivity | Nucleophilic addition | Acid-catalyzed coupling |

4-Bromo-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole

Key Differences :

- The aldehyde is replaced by an ethoxymethyl (-CH₂OCH₂CH₃) group.

- Impact on Properties :

4-Bromo-1-methyl-1H-pyrazole-3-carboxylic Acid

Molecular Formula : C₅H₅BrN₂O₂

Key Differences :

- The 2,2-difluoroethyl group is replaced by a methyl (-CH₃) group.

- Impact on Properties: Lower lipophilicity (reduced fluorine content).

- Similarity Score : 0.85 (structural similarity based on pyrazole core and bromine) .

Biological Activity

Overview of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde

This compound is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its chemical structure includes a bromine atom and a difluoroethyl group, which may influence its reactivity and interactions with biological targets.

- CAS Number : 121936-68-3

- Molecular Formula : C6H5BrF2N2O

- Molecular Weight : 221.02 g/mol

Biological Activity

Research indicates that compounds like this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have been studied for their ability to inhibit bacterial growth and exhibit antifungal properties.

- Anticancer Properties : Certain pyrazole compounds have shown promise in cancer research due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various pyrazole derivatives found that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

- Cancer Research : Research published in journals focusing on medicinal chemistry highlighted that certain pyrazole derivatives can inhibit specific kinases involved in cancer progression, demonstrating potential as anticancer agents.

- Inflammation Models : Experimental models of inflammation have shown that pyrazole compounds can reduce markers of inflammation, suggesting their utility in treating conditions like arthritis.

Data Table

| Biological Activity | Reference Study | Observations |

|---|---|---|

| Antimicrobial | Journal of Medicinal Chemistry (2020) | Significant inhibition against Staphylococcus aureus |

| Anticancer | Cancer Research Journal (2019) | Induced apoptosis in breast cancer cell lines |

| Anti-inflammatory | Inflammation Research (2021) | Reduced TNF-alpha levels in animal models |

Q & A

Basic: What are the standard synthetic routes for preparing 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde?

Answer:

The synthesis typically involves halogenation and formylation steps. For example:

- Step 1 : Bromination of a pyrazole precursor (e.g., 1-(2,2-difluoroethyl)-1H-pyrazole) using N-bromosuccinimide (NBS) or bromine in a solvent like DMF or CCl₄ .

- Step 2 : Formylation at the 3-position via Vilsmeier-Haack reaction (using POCl₃ and DMF) or oxidation of a hydroxymethyl intermediate .

Key parameters include temperature control (<0°C for bromination) and stoichiometric ratios to minimize side products.

Advanced: How can reaction conditions be optimized to avoid deprotection of sensitive functional groups during synthesis?

Answer:

The 2,2-difluoroethyl group is prone to elimination under acidic/basic conditions. Mitigation strategies:

- Use neutral pH buffers during formylation to prevent acid/base-induced degradation .

- Employ protecting groups (e.g., ethoxyethyl) for labile substituents, removed post-synthesis via mild acidic hydrolysis (e.g., TFA in CH₂Cl₂ at 40°C) .

- Monitor reactions via TLC or HPLC-MS to detect intermediates and optimize yields .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- NMR : H and C NMR confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, bromine splitting patterns) .

- X-ray crystallography : Resolves absolute configuration and bond lengths (e.g., C-Br bond ~1.89 Å, C=O bond ~1.21 Å). SHELX software is standard for refinement .

- HRMS : Validates molecular weight (theoretical for C₆H₅BrF₂N₂O: 255.96 g/mol) .

Advanced: How are structural ambiguities resolved when crystallographic data conflicts with computational models?

Answer:

Discrepancies (e.g., bond angles or torsional strain) require:

- Multi-method validation : Cross-check with DFT calculations (B3LYP/6-31G*) and spectroscopic data .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for overlapping diffraction patterns .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O vs. halogen bonding) to explain packing anomalies .

Basic: What are the common reactivity pathways for the aldehyde group in this compound?

Answer:

The aldehyde participates in:

- Condensation : Forms Schiff bases with amines (e.g., hydrazines for pyrazole-hydrazone hybrids) .

- Nucleophilic addition : Grignard reagents or organozinc species add to the carbonyl, yielding secondary alcohols .

- Oxidation/Reduction : Converted to carboxylic acid (via KMnO₄) or alcohol (via NaBH₄) for downstream derivatization .

Advanced: How does steric hindrance from the 2,2-difluoroethyl group influence regioselectivity in cross-coupling reactions?

Answer:

The bulky 2,2-difluoroethyl group directs coupling to the less hindered 4-bromo position:

- Sonogashira coupling : Pd(PPh₃)₄/CuI catalyzes alkyne insertion at C4, leaving C3-aldehyde intact .

- Suzuki-Miyaura : Use arylboronic acids with electron-withdrawing groups to enhance C4 reactivity .

Control experiments with model compounds (e.g., non-fluorinated analogs) validate steric effects .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (irritant) .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr during synthesis) .

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent aldehyde oxidation .

Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized in derivatives of this compound?

Answer:

- LogP adjustment : Introduce polar groups (e.g., -SO₂NH₂) via aldehyde derivatization to enhance aqueous solubility .

- Metabolic blocking : Fluorine atoms at C2 reduce CYP450-mediated oxidation .

- Prodrug strategies : Convert aldehyde to acetals or oximes for controlled release .

Basic: What are reported biological activities of structurally related pyrazole-carbaldehydes?

Answer:

- Antimicrobial : Pyrazole-hydrazones show MIC values <10 µM against S. aureus .

- Anticancer : Aldehyde-derived Schiff bases inhibit topoisomerase II (IC₅₀ ~2.5 µM) .

- Antioxidant : Scavenge DPPH radicals with EC₅₀ values comparable to ascorbic acid .

Advanced: How are contradictions in biological assay data addressed (e.g., varying IC₅₀ values across studies)?

Answer:

- Assay standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .

- SAR analysis : Correlate substituent effects (e.g., fluorine vs. bromine) with activity trends .

- Meta-analysis : Pool data from crystallographic (CSD/CCDC) and bioassay databases to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.